1-(2-(Aminomethyl)morpholino)ethanone

Description

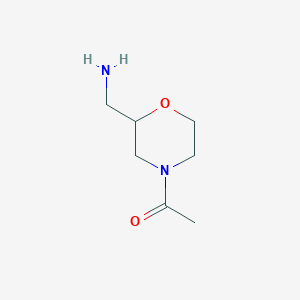

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(aminomethyl)morpholin-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-6(10)9-2-3-11-7(4-8)5-9/h7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOXBHHRWCGBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-(Aminomethyl)morpholino)ethanone CAS 182067-97-6 properties

An In-Depth Technical Guide to 1-(2-(Aminomethyl)morpholino)ethanone (CAS: 182067-97-6): Properties, Synthesis, and Research Applications

Introduction

This compound, registered under CAS number 182067-97-6, is a substituted morpholine derivative that serves as a valuable and versatile building block in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a primary amine, a morpholine ring, and an N-acetyl group, provides multiple points for chemical modification, making it an attractive scaffold for constructing complex molecular architectures. The morpholine moiety is a well-recognized pharmacophore known to enhance aqueous solubility and metabolic stability, properties highly desirable in drug candidates.

This technical guide provides a comprehensive overview of this compound, intended for researchers, chemists, and drug development professionals. It covers its physicochemical properties, predictive analytical characterization, a plausible synthetic pathway, potential research applications, and essential safety protocols.

Physicochemical and Structural Properties

The fundamental identity and properties of this compound are summarized below. These data are critical for experimental design, reaction setup, and ensuring the long-term stability of the compound.

Structural Representation

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of the Primary Amine

-

Rationale: To selectively acetylate the secondary amine of the morpholine ring, the more nucleophilic primary amine must first be protected. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability and ease of removal under acidic conditions.

-

Procedure:

-

Dissolve 2-(Aminomethyl)morpholine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product. Purify via column chromatography to yield the Boc-protected intermediate.

-

Step 2: N-Acetylation of the Morpholine Ring

-

Rationale: With the primary amine protected, the secondary amine of the morpholine ring can be selectively acetylated using an acetylating agent like acetyl chloride or acetic anhydride.

-

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

-

Cool the solution to 0 °C.

-

Add TEA (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours.

-

Monitor by TLC. After completion, quench the reaction with water, and perform an extractive workup. The crude product can be purified by column chromatography.

-

Step 3: Deprotection of the Primary Amine

-

Rationale: The final step is the removal of the Boc protecting group to reveal the primary amine, yielding the target compound. This is typically achieved under strong acidic conditions.

-

Procedure:

-

Dissolve the N-acetylated, Boc-protected intermediate in DCM.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, remove the acid and solvent under reduced pressure. The resulting salt can be neutralized with a base (e.g., NaOH or NaHCO₃ solution) and extracted to yield the final free-base product.

-

Purification: The final product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane, often with a small amount of ammonium hydroxide to prevent streaking.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the chemical "handles" it provides for building more complex, biologically active molecules.

-

Scaffold for Medicinal Chemistry: The primary amine allows for the introduction of a wide variety of substituents through reactions like amide bond formation, reductive amination, or sulfonylation. This enables the rapid generation of compound libraries for high-throughput screening. [1]* Intermediate for Kinase Inhibitors: The morpholine scaffold is prevalent in many approved kinase inhibitors. This compound provides a pre-formed, functionalized morpholine ring that can be incorporated into larger structures targeting the ATP-binding site of various kinases. [1]* CNS Drug Development: The ability of the morpholine ring to improve pharmacokinetic properties makes this compound a useful starting point for developing agents that target the central nervous system. [1]* Patent Literature: The presence of this compound and its derivatives in recent patents, such as those for APOL1 inhibitors and other benzimidazole-based therapeutics, highlights its contemporary relevance in the discovery of novel treatments. [2]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.

GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statements |

| Corrosion, Exclamation Mark | Danger | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. |

Data sourced from supplier safety information.

Handling and First Aid Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [3]All manipulations should be performed in a certified chemical fume hood to avoid inhalation. [3]* Storage: Keep the container tightly sealed in a dry, well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen). [4]* In Case of Exposure:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. [3] * Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [3] * Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention. [3] * Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. [3]

-

Conclusion

This compound (CAS: 182067-97-6) is a key synthetic intermediate with significant potential in the field of drug discovery. Its trifunctional nature provides a robust platform for generating diverse chemical libraries aimed at various therapeutic targets. While detailed studies on the compound itself are limited, its structural components are well-represented in numerous biologically active agents. A thorough understanding of its properties, handling requirements, and synthetic utility, as outlined in this guide, is crucial for any researcher intending to utilize this valuable chemical building block.

References

-

Sigma-Aldrich CN. This compound. [Link]

-

CP Lab Safety. This compound, 95% Purity. [Link]

-

MySkinRecipes. This compound Product Description. [Link]

Sources

Introduction: Decoding the Isomeric Complexity of C₇H₁₄N₂O₂

An In-depth Technical Guide to the Molecular Weight and Structure Elucidation of C₇H₁₄N₂O₂

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C₇H₁₄N₂O₂ represents a fascinating entry point into the world of organic structure elucidation. With a molecular weight of approximately 158.20 g/mol , this formula hints at a multitude of possible isomers, each with unique chemical, physical, and pharmacological properties.[1][2][3] For professionals in drug development and chemical research, the unambiguous identification of a specific C₇H₁₄N₂O₂ isomer is not merely an academic exercise; it is a critical step in understanding biological activity, ensuring purity, and meeting regulatory requirements.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven workflow for the structural characterization of an unknown compound with this formula. We will navigate the process from foundational calculations to the synergistic application of modern spectroscopic techniques. By grounding our discussion in the principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance, we will demonstrate how to assemble a coherent and defensible structural hypothesis. To illustrate these principles in action, we will use the common chemical intermediate, Ethyl N-piperazinecarboxylate, as a practical case study.

Part 1: Foundational Analysis - The First Look at the Unknown

Before deploying advanced instrumentation, crucial insights can be gleaned from the molecular formula itself. This initial assessment frames the entire elucidation process.

Molecular Weight and Mass Spectrometry

The first and most fundamental piece of data is the molecular weight. High-resolution mass spectrometry (HRMS) is the gold standard for this, providing a highly accurate mass measurement of the molecular ion, which can confirm the elemental composition.

| Property | Value | Source |

| Average Molecular Weight | 158.20 g/mol | Computed by PubChem[2] |

| Monoisotopic Mass | 158.105527694 Da | PubChem[1][2] |

The distinction is critical: the average molecular weight uses the weighted average of natural isotopic abundances, while the monoisotopic mass uses the mass of the most abundant isotope for each element. HRMS measures the latter, and a result matching 158.1055 Da would provide strong evidence for the C₇H₁₄N₂O₂ formula.

Index of Hydrogen Deficiency (IHD)

The Index of Hydrogen Deficiency (IHD), or Degree of Unsaturation, reveals the total number of rings and/or multiple bonds within a molecule. It is an indispensable tool for narrowing down possible structures.

The formula for IHD is: IHD = C - H/2 - X/2 + N/2 + 1

For C₇H₁₄N₂O₂: IHD = 7 - 14/2 + 2/2 + 1 = 7 - 7 + 1 + 1 = 2

An IHD of 2 indicates that the structure contains a combination of rings and/or double bonds that adds up to two. For example:

-

Two double bonds (e.g., two C=O, or one C=O and one C=C)

-

One triple bond (e.g., C≡N)

-

Two rings

-

One ring and one double bond

This immediately rules out fully saturated, acyclic structures and provides a concrete framework for interpreting subsequent spectroscopic data.

Caption: Logical flow from molecular formula to structural possibilities based on IHD.

Part 2: The Spectroscopic Toolkit - A Synergistic Approach

No single technique can unambiguously determine a structure. The power of modern elucidation lies in the integration of multiple spectroscopic methods.[4][5][6]

Mass Spectrometry (MS) for Fragmentation

Beyond providing the molecular weight, MS, particularly with tandem techniques (MS/MS), elucidates the structure by breaking the molecule into smaller, identifiable fragments.[5] The fragmentation pattern serves as a molecular fingerprint.

Experimental Protocol: Electrospray Ionization - High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Dissolve the analyte (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to promote ionization.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS1 Scan: Acquire a full scan mass spectrum to confirm the presence and accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

MS/MS Analysis: Select the precursor ion corresponding to the analyte and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Data Interpretation: Analyze the resulting product ion spectrum to identify characteristic neutral losses and fragment ions, which can be pieced together to reconstruct the original molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[7] It is an exceptionally powerful and rapid method for identifying the presence or absence of key functional groups.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to capture the spectrum of the ambient environment.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically over a range of 4000-600 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and correlate them to specific functional groups. The region from 1450-600 cm⁻¹ is known as the "fingerprint region" and is unique to the molecule as a whole.[7]

Key IR Absorptions for C₇H₁₄N₂O₂ Isomers:

| Wavenumber (cm⁻¹) | Functional Group | Notes |

| 3500-3200 | O-H (alcohol), N-H (amine, amide) | Often broad for O-H and can be sharp for N-H. |

| 3000-2850 | C-H (sp³ hybridized) | Present in most organic molecules.[8] |

| 2260-2210 | C≡N (nitrile) | A possibility given the IHD of 2. |

| 1750-1650 | C=O (carbonyl) | Strong, sharp peak. Position indicates ester, amide, ketone, or carboxylic acid.[8] |

| 1680-1600 | C=N, C=C | Typically weaker than C=O absorptions. |

| 1300-1000 | C-O (ester, ether, alcohol), C-N | Part of the fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity Mapping

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[9] ¹H NMR reveals the chemical environment, quantity, and connectivity of protons, while ¹³C NMR provides information on the carbon backbone.[10]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, typically tetramethylsilane (TMS).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).[9]

-

¹H NMR Acquisition: Acquire the proton spectrum. Key parameters to analyze are:

-

Chemical Shift (δ): Indicates the electronic environment of the proton.

-

Integration: The area under a peak is proportional to the number of protons it represents.

-

Multiplicity (Splitting): Caused by spin-spin coupling with neighboring protons, it reveals how many protons are on adjacent atoms.[10]

-

-

¹³C NMR Acquisition: Acquire the carbon spectrum (often proton-decoupled, so each unique carbon appears as a singlet). The chemical shift indicates the type of carbon (e.g., alkyl, alkene, carbonyl).

-

2D NMR (Optional but Recommended): For complex structures, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are used to definitively establish atom connectivity.

Part 3: A Case Study - Structure Elucidation of Ethyl N-piperazinecarboxylate

Let us assume we have an unknown sample with the formula C₇H₁₄N₂O₂. We will apply our workflow to identify its structure, which we will find to be Ethyl N-piperazinecarboxylate (CAS 120-43-4).[11]

Caption: A synergistic workflow combining MS, IR, and NMR for structure elucidation.

Step 1: MS Data

-

HRMS: An [M+H]⁺ ion is observed at m/z 159.1129, corresponding to a neutral mass of 158.1052, confirming the formula C₇H₁₄N₂O₂.

-

MS/MS: Fragmentation analysis shows significant losses corresponding to the ethyl group (-29 Da) and the ethoxycarbonyl group (-73 Da), suggesting the presence of an ethyl ester.

Step 2: IR Data

-

A strong, sharp absorption at ~1700 cm⁻¹ is observed, characteristic of a carbonyl (C=O) group, likely from an ester or urethane.

-

An absorption is seen at ~3300 cm⁻¹ , indicative of an N-H bond from a secondary amine.

-

Strong bands in the 2950-2800 cm⁻¹ region confirm the presence of sp³ C-H bonds.

-

A prominent band around 1240 cm⁻¹ suggests a C-O single bond stretch, consistent with an ester.

Step 3: NMR Data Integration

The combination of MS and IR suggests a structure containing an ethyl ester and a secondary amine. The IHD of 2 is accounted for by one C=O double bond and one ring. A piperazine ring functionalized with an ethoxycarbonyl group is a strong hypothesis.

Caption: Structure of Ethyl N-piperazinecarboxylate (PubChem CID 8431).[2]

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Adjacent to an oxygen and a methyl group. |

| ~3.50 | Triplet (t) | 4H | -CO-N-(CH₂ )₂ | Deshielded by the adjacent nitrogen of the urethane. |

| ~2.85 | Triplet (t) | 4H | -NH-(CH₂ )₂ | Adjacent to the secondary amine nitrogen. |

| ~1.90 | Singlet (s, broad) | 1H | -NH | Exchangeable proton, often broad. |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Coupled to the -O-CH₂- group. |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.5 | C =O | Carbonyl carbon of the urethane group. |

| ~61.5 | -O-CH₂ -CH₃ | Methylene carbon attached to oxygen. |

| ~45.5 | -NH-(CH₂ )₂ | Carbons adjacent to the secondary amine. |

| ~44.0 | -CO-N-(CH₂ )₂ | Carbons adjacent to the urethane nitrogen. |

| ~14.5 | -O-CH₂-CH₃ | Methyl carbon of the ethyl group. |

By comparing the acquired experimental spectra to these predicted values and reference data, the structure of Ethyl N-piperazinecarboxylate can be confirmed with high confidence.[12] The symmetry of the piperazine ring is evident in the NMR, with only two distinct signals for the eight ring protons (as two sets of four equivalent protons) and two signals for the four ring carbons (as two sets of two equivalent carbons).

Conclusion

The structural elucidation of a compound with the formula C₇H₁₄N₂O₂ is a systematic process of inquiry that relies on the logical integration of foundational chemical principles and advanced spectroscopic techniques. By starting with the molecular formula to determine the Index of Hydrogen Deficiency, we establish a framework of possibilities. This framework is then populated and refined using the functional group information from IR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and finally, the detailed connectivity map provided by NMR. This multi-faceted, self-validating approach is essential for ensuring the scientific integrity required by researchers and drug development professionals to confidently identify and characterize novel chemical entities.

References

-

Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

Ogeto, M. O. (2010). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. University of Nairobi. Retrieved from [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

-

Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Elyashberg, M. (2015). Computer-aided methods for molecular structure elucidation: a historical overview and recent advances. Journal of Cheminformatics, 7(1), 1-23. Retrieved from [Link]

-

1-Piperazinecarboxylic acid, ethyl ester. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

1-Piperazinecarboxylic acid, ethyl ester. (n.d.). PubChem. Retrieved from [Link]

-

Ethyl N-piperazinecarboxylate. (2024). ChemBK. Retrieved from [Link]

-

Ethyl piperazine-1-carboxylate, 97% Purity, C7H14N2O2. (n.d.). CP Lab Safety. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). selected constitutional isomers of molecular formula C7H14O2. Retrieved from [Link]

-

Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved from [Link]

-

1-Piperazinecarboxylic acid, ethyl ester. (n.d.). NIST Chemistry WebBook (Phase change data). Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

2-Ethylpiperazine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

NMR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

Infrared Spectroscopy and Photochemistry of Ethyl Maltol in Low-Temperature Argon Matrix. (2021). Molecules, 26(20), 6187. Retrieved from [Link]

-

Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-427. Retrieved from [Link]

-

Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules (HOMs). (2018). University of Cambridge. Retrieved from [Link]

-

Handling considerations for the mass spectrometry of reactive organometallic compounds. (2020). Journal of Mass Spectrometry, 55(9), e4585. Retrieved from [Link]

-

Mass Spectrometry of Heterocyclic Compounds. (1971). Defense Technical Information Center. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 1-Piperazinecarboxylic acid, ethyl ester | C7H14N2O2 | CID 8431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 1-Piperazinecarboxylic acid, ethyl ester [webbook.nist.gov]

- 12. Ethyl N-piperazinecarboxylate(120-43-4) 1H NMR [m.chemicalbook.com]

Aminomethylmorpholino Derivatives: A Technical Guide for Pharmacological Application and Drug Development

Abstract

The aminomethylmorpholino scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility across a spectrum of pharmacological applications. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, mechanisms of action, and preclinical evaluation of aminomethylmorpholino derivatives. We will delve into their established role as potent Poly(ADP-ribose) polymerase (PARP) inhibitors and explore their expanding utility as antimicrobial and central nervous system (CNS) agents. This document is structured to provide not only a comprehensive review of the current landscape but also actionable, field-proven insights into the experimental choices and protocols that underpin the successful development of these promising therapeutic agents.

Introduction: The Aminomethylmorpholino Scaffold - A Rising Star in Medicinal Chemistry

The morpholine ring is a cornerstone in drug design, prized for its favorable physicochemical properties that often impart improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to parent molecules[1]. The addition of an aminomethyl group to this scaffold creates a versatile pharmacophore capable of engaging in a variety of biological interactions. This unique combination has led to the development of aminomethylmorpholino derivatives with significant therapeutic potential.

Initially gaining prominence as key components of potent PARP inhibitors for oncology, the application of this structural motif has expanded to address unmet needs in infectious diseases and neurological disorders[2][3][4]. The inherent properties of the morpholine ring, such as its ability to improve blood-brain barrier permeability, make it particularly attractive for CNS drug discovery[3]. This guide will provide a comprehensive exploration of the synthesis, pharmacological activity, and preclinical development of these multifaceted compounds.

Synthetic Strategies: Building the Aminomethylmorpholino Core

The synthesis of aminomethylmorpholino derivatives is a critical aspect of their development, with the chosen route often influencing the final compound's purity, yield, and scalability. A common and effective method for the preparation of 2'-aminomethylmorpholino nucleoside analogues involves a multi-step process starting from the corresponding nucleoside[5].

General Synthesis Workflow for 2'-Aminomethylmorpholino Nucleoside Analogues

The following workflow outlines a general approach to the synthesis of these compounds, often employed in the development of PARP inhibitors. The rationale behind this multi-step process is to introduce the desired functionality in a controlled and stereospecific manner.

Caption: Generalized synthetic workflow for 2'-aminomethylmorpholino nucleosides.

Detailed Experimental Protocol: Synthesis of an Aminomethylmorpholino Glycine Nucleoside Derivative

This protocol provides a more detailed example of a synthetic procedure, adapted from methodologies described in the literature for preparing precursors for PARP inhibitors[5][6].

Step 1: Boc Protection of the Parent Nucleoside

-

Rationale: The tert-Butyloxycarbonyl (Boc) protecting group is used to prevent the amine group from participating in unwanted side reactions during subsequent synthetic steps.

-

Dissolve the starting 2'-aminomethylmorpholino glycine uracil nucleoside in a suitable solvent such as methanol.

-

Add a solution of iodine chloride in methanol dropwise to the reaction mixture.

-

Stir the mixture for 1.5 hours at room temperature.

-

Quench the reaction by adding concentrated aqueous ammonia, followed by sodium thiosulfate solution.

-

Evaporate the solvent and add ethanol to precipitate inorganic salts.

-

Filter the precipitate and evaporate the filtrate to obtain the crude Boc-protected product.

Step 2: Purification of the Boc-Protected Intermediate

-

Rationale: Reverse-phase chromatography is a standard technique for purifying moderately polar organic compounds, effectively separating the desired product from unreacted starting materials and byproducts.

-

Purify the crude product by reverse-phase chromatography using a linear gradient of ethanol in water.

-

Collect the fractions containing the desired product and evaporate the solvent.

Step 3: Deprotection to Yield the Final Product

-

Rationale: Formic acid is used for the acidic removal of the Boc group, which is a common and efficient deprotection strategy.

-

Treat the purified Boc-protected intermediate with formic acid and then evaporate the acid.

-

Dissolve the residue in aqueous ethanol for further purification.

Step 4: Final Purification by Cation Exchange Chromatography

-

Rationale: Cation exchange chromatography is employed to purify the final product, taking advantage of the positive charge on the aminomethyl group to bind to the column resin, allowing for the removal of neutral and anionic impurities.

-

Purify the product using cation exchange chromatography with a linear gradient of ammonium bicarbonate in aqueous ethanol.

-

Collect the appropriate fractions and evaporate the solvent to yield the final aminomethylmorpholino glycine nucleoside.

Pharmacological Applications and Mechanisms of Action

Aminomethylmorpholino derivatives have demonstrated significant potential in several therapeutic areas. Their mechanism of action is largely dependent on the overall structure of the molecule, with the aminomethylmorpholino moiety often playing a key role in binding to the biological target.

PARP Inhibition in Oncology

The most well-characterized application of aminomethylmorpholino derivatives is in the inhibition of Poly(ADP-ribose) polymerases (PARP1 and PARP2), enzymes crucial for DNA repair[7].

Mechanism of Action: PARP inhibitors function through a "synthetic lethality" approach. In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand DNA breaks is deficient. When PARP is inhibited, single-strand breaks are not repaired, leading to the accumulation of double-strand breaks during DNA replication. The inability of BRCA-deficient cells to repair these double-strand breaks results in cell death[8][9].

Aminomethylmorpholino nucleosides act as NAD+ mimetics, competing with the natural substrate for the catalytic domain of PARP1 and PARP2[5][10]. Molecular modeling studies have shown that these inhibitors interact with the NAD+ binding cavity of the enzymes[7][11]. Some derivatives have been shown to not only inhibit the catalytic activity of PARP but also to "trap" the enzyme on the DNA, further enhancing their cytotoxic effect[7].

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Structure-Activity Relationship (SAR): Studies have revealed key SAR insights for aminomethylmorpholino-based PARP inhibitors:

-

Nitrogenous Base: Derivatives with thymine or 5-halogenated uracil bases generally exhibit the highest inhibitory potency[7].

-

Selectivity: Some aminomethylmorpholino nucleosides have shown selectivity for PARP1 over PARP2[5][7].

Quantitative Data on PARP Inhibition:

| Compound Type | Target | IC50 | Reference |

| Aminomethylmorpholino thymidine conjugate | PARP-1 | 42 µM | [5] |

| 5-iodouracil 2ʹ-aminomethylmorpholino nucleoside NAD+ analog | PARP-1 | 126 ± 6 μM | [10] |

| Adenine 2ʹ-aminomethylmorpholino nucleoside NAD+ analog | PARP-2 | 63 ± 10 μM | [10] |

Antimicrobial Activity

The aminomethylmorpholino scaffold has also been incorporated into molecules with antibacterial and antiviral properties.

Antibacterial Agents: Certain 7-(2-(aminomethyl)morpholino) quinolone derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria[12].

-

Mechanism of Action: Quinolones inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death. The aminomethylmorpholino substituent at the C-7 position appears to enhance the activity against certain bacterial strains.

Antiviral Agents: A series of purine and pyrimidine N-(2-(phosphonomethoxy)ethyl) derivatives with a 2'-aminomethylmorpholino group have been synthesized and evaluated for antiviral activity. One such compound, 9-(3-Amino-2-(phosphonomethoxy)propyl)adenine, showed activity against varicella-zoster virus (VZV), cytomegalovirus (CMV), and Moloney murine sarcoma virus (MSV)[8].

-

Mechanism of Action: Nucleoside analogues often act as chain terminators during viral DNA or RNA synthesis, thereby inhibiting viral replication.

Central Nervous System (CNS) Applications

The morpholine ring is known to improve the physicochemical properties of molecules, including their ability to cross the blood-brain barrier (BBB)[3]. This makes the aminomethylmorpholino scaffold a promising platform for the development of drugs targeting the CNS. While specific aminomethylmorpholino derivatives for CNS disorders are still in early development, the broader class of morpholine derivatives has been investigated for various neurological conditions[1][4]. The aminomethyl group can provide a key interaction point with CNS targets.

Preclinical Evaluation: Key Experimental Protocols

A robust preclinical evaluation is essential for advancing aminomethylmorpholino derivatives toward clinical development. This involves a battery of in vitro and in vivo assays to determine efficacy, selectivity, and safety.

In Vitro Assays

PARP1 Inhibition Assay (Radioactive NAD+ Method): This assay measures the ability of a compound to inhibit the auto-poly(ADP-ribosyl)ation of PARP1.

-

Principle: The assay uses radioactively labeled [32P]NAD+ as a substrate for PARP1. The incorporation of radioactive ADP-ribose onto the PARP1 enzyme is quantified.

-

Protocol Outline:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, activated DNA, and the test compound at various concentrations[13].

-

Add recombinant human PARP1 enzyme to the mixture and pre-incubate[13].

-

Initiate the reaction by adding [32P]NAD+[13].

-

Incubate at 37°C for a defined period (e.g., 2 minutes)[13].

-

Stop the reaction by spotting aliquots onto filter paper soaked in trichloroacetic acid (TCA) to precipitate the protein[13].

-

Wash the filters extensively with TCA to remove unincorporated [32P]NAD+.

-

Quantify the radioactivity on the filters using a scintillation counter or a phosphorimager.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.

-

Antibacterial Susceptibility Testing (Broth Microdilution): This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent.

-

Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized bacterial suspension is added. The MIC is the lowest concentration of the compound that prevents visible bacterial growth.

-

Protocol Outline (based on CLSI guidelines[14][15]):

-

Prepare serial twofold dilutions of the test compound in cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (no drug) and a negative control (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

Determine the MIC by visual inspection for the lowest concentration with no visible growth.

-

Antiviral Activity Assay (Virus Yield Reduction Assay): This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

-

Principle: Host cells are infected with a virus in the presence of the test compound. After an incubation period, the amount of new infectious virus produced is measured by titrating the supernatant.

-

Protocol Outline:

-

Seed host cells in a multi-well plate and allow them to form a confluent monolayer.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

After a short adsorption period, remove the virus inoculum and add a medium containing serial dilutions of the test compound.

-

Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).

-

Harvest the supernatant and determine the viral titer using a plaque assay or a TCID50 (50% tissue culture infective dose) assay.

-

Calculate the EC50 value, which is the concentration of the compound that reduces the viral yield by 50%.

-

In Vivo Efficacy Models

Xenograft Models for PARP Inhibitors: These models are crucial for evaluating the anti-tumor activity of PARP inhibitors in a living organism[2].

-

Principle: Human tumor cells (e.g., BRCA-deficient breast or ovarian cancer cell lines) are implanted subcutaneously or orthotopically into immunodeficient mice. Once tumors are established, the mice are treated with the test compound.

-

Protocol Outline:

-

Implant a specific number of cancer cells into the appropriate site in immunodeficient mice (e.g., nude or SCID mice).

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size, randomize the animals into treatment and control groups.

-

Administer the aminomethylmorpholino PARP inhibitor via a clinically relevant route (e.g., oral gavage).

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic markers).

-

The primary endpoint is typically tumor growth inhibition.

-

Mouse Models for CNS Activity: To assess the potential of aminomethylmorpholino derivatives to treat neurological disorders, various animal models can be employed.

-

Principle: These models aim to replicate certain aspects of human CNS diseases. The choice of model depends on the specific therapeutic indication.

-

Examples of Models:

-

Functional Observational Battery (FOB) or Irwin Test: A set of observational tests to assess the general neurological and behavioral effects of a new compound[16].

-

Models of Neuroinflammation: Lipopolysaccharide (LPS)-induced neuroinflammation in rodents can be used to evaluate the anti-inflammatory potential of the compounds[17].

-

Models of Neurodegenerative Diseases: Transgenic mouse models of Alzheimer's or Parkinson's disease can be used to assess the disease-modifying potential of the compounds.

-

Future Directions and Clinical Perspective

The field of aminomethylmorpholino derivatives is rapidly evolving. While much of the focus has been on their preclinical development, the promising data, particularly for PARP inhibitors, suggests a potential for clinical translation. As of now, specific aminomethylmorpholino derivatives are in the preclinical stages of development, with patent applications indicating active research and development in this area[18]. The next critical step will be the initiation of Phase I clinical trials to assess their safety, tolerability, and pharmacokinetics in humans.

Future research will likely focus on:

-

Expanding Therapeutic Applications: Exploring the potential of these derivatives in other diseases, such as inflammatory conditions[19][20][21] and a broader range of cancers.

-

Optimizing Drug Delivery: Developing novel formulations to improve the bioavailability and target-specific delivery of these compounds.

-

Combination Therapies: Investigating the synergistic effects of aminomethylmorpholino derivatives with other therapeutic agents.

Conclusion

Aminomethylmorpholino derivatives represent a highly versatile and promising class of compounds with significant pharmacological potential. Their success as PARP inhibitors has paved the way for their exploration in other therapeutic areas, including infectious diseases and CNS disorders. This technical guide has provided a comprehensive overview of their synthesis, mechanisms of action, and key preclinical evaluation methods. By understanding the rationale behind the experimental choices and employing robust and validated protocols, researchers and drug development professionals can effectively advance the development of this exciting class of molecules from the laboratory to the clinic.

References

-

Dickson, K.-A., et al. (2021). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. National Institutes of Health. [Link]

-

Dickson, K.-A., et al. (2021). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Semantic Scholar. [Link]

-

Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health. [Link]

-

AACR. (2010). Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. AACR Journals. [Link]

-

Unknown Author. (n.d.). PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers. Website Name. [Link]

-

Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

Prikhodko, V. A., et al. (2020). Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. Semantic Scholar. [Link]

-

Prikhodko, V. A., et al. (2020). Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. RCSI Journals Platform. [Link]

-

Zakharian, R. A., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. National Institutes of Health. [Link]

-

Rocha-Azevedo, B., et al. (2014). Antiviral activity of nucleoside analogues against norovirus. National Institutes of Health. [Link]

-

Zakharian, R. A., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. MDPI. [Link]

-

Humphries, R. M., et al. (2012). In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards. PubMed. [Link]

-

Zakharian, R. A., et al. (2024). Aminomethylmorpholino and aminomethylmorpholino glycine nucleosides. ResearchGate. [Link]

-

Murithi, J. M., et al. (2019). Characterization of the Preclinical Pharmacology of the New 2-Aminomethylphenol, JPC-3210, for Malaria Treatment and Prevention. National Institutes of Health. [Link]

-

Chantot, J. F., & Bryskier, A. (1985). Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison. PubMed. [Link]

-

Stepanova, M. A., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. National Institutes of Health. [Link]

-

Zakharian, R. A., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. OUCI. [Link]

-

Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from usu.edu. [Link]

-

NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. Retrieved from nc3rs.org.uk. [Link]

-

American Society for Microbiology. (2020). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. ASM Journals. [Link]

-

JoVE. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. Retrieved from YouTube. [Link]

-

Unknown Author. (2017). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Website Name. [Link]

-

Zakharian, R. A., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. PubMed. [Link]

-

Zhang, Z., et al. (2004). Synthesis and antibacterial activity of 7-(substituted)aminomethyl quinolones. PubMed. [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents. PubMed. [Link]

-

Aouad, M. R., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

- Adir et Compagnie. (1993). Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.

-

Lavrik, O. I., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel Conjugates of ADP and Morpholino Nucleosides as a Novel Class of Inhibitors of PARP-1, PARP-2 and PARP-3. National Institutes of Health. [Link]

-

U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from fda.gov. [Link]

-

González-Bacerio, J., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. National Institutes of Health. [Link]

-

Hasan, S. M., et al. (2009). Synthesis of 6-aminomethyl derivatives of benzopyran-4-one with dual biological properties: anti-inflammatory-analgesic and antimicrobial. PubMed. [Link]

-

Abramova, T., et al. (2009). Synthesis of the 2′-aminomethylmorpholino nucleoside subunits I. ResearchGate. [Link]

-

Unknown Author. (2009). Synthesis of quinolone analogues: 7-[2-aminomethylaziridin-1-yl]. ResearchGate. [Link]

- Sanborn, A. J. (2014).

-

Tsolaki, M., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]

-

Pontiki, E., et al. (2016). Amides of non-steroidal anti-inflammatory drugs with thiomorpholine can yield hypolipidemic agents with improved anti-inflammatory activity. PubMed. [Link]

-

AstraZeneca. (n.d.). Preclinical molecules. Retrieved from AstraZeneca Open Innovation. [Link]

-

Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. National Institutes of Health. [Link]

-

Brunn, A., & Storck, M. (2009). The basics of preclinical drug development for neurodegenerative disease indications. National Institutes of Health. [Link]

Sources

- 1. Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases - Prikhodko - Pharmacy Formulas [journals.rcsi.science]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases | Semantic Scholar [semanticscholar.org]

- 5. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Molecular Modeling Study of Conjugates of ADP and Morpholino Nucleosides as A Novel Class of Inhibitors of PARP-1, PARP-2 and PARP-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses … [ouci.dntb.gov.ua]

- 12. Synthesis and antibacterial activity of 7-(substituted)aminomethyl quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fda.gov [fda.gov]

- 16. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]

- 17. Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]

- 19. Synthesis of 6-aminomethyl derivatives of benzopyran-4-one with dual biological properties: anti-inflammatory-analgesic and antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Amides of non-steroidal anti-inflammatory drugs with thiomorpholine can yield hypolipidemic agents with improved anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for synthesis of 1-(2-(Aminomethyl)morpholino)ethanone

An Application Note and Protocol for the Synthesis of (4-acetyl-2-morpholinyl)methanamine

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of (4-acetyl-2-morpholinyl)methanamine (CAS No. 182067-97-6), a valuable heterocyclic building block.[1][2][3] The ambiguous nomenclature "1-(2-(Aminomethyl)morpholino)ethanone" is clarified by its synonym, which accurately describes an acetyl group on the morpholine nitrogen at position 4.[1] This compound serves as a key intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and therapeutics targeting the central nervous system.[4] Due to the absence of a direct, published synthetic protocol, this guide presents a robust and logical two-step approach derived from well-established chemical principles: the acquisition of the precursor 2-(aminomethyl)morpholine, followed by a selective N-acetylation of the morpholine's secondary amine. This protocol is designed for researchers in organic synthesis and drug development, emphasizing mechanistic rationale, safety, and characterization.

Introduction and Scientific Background

The morpholine moiety is a privileged scaffold in modern drug discovery.[5] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor through its oxygen atom.[6] The target compound, (4-acetyl-2-morpholinyl)methanamine, combines this valuable heterocycle with a primary amine and an N-acetyl group. This specific arrangement of functional groups makes it a versatile synthon for elaborating more complex molecular architectures.

The core challenge in this synthesis is the selective functionalization of the secondary amine of the morpholine ring in the presence of a primary amine on the side chain. The protocol outlined herein addresses this by leveraging subtle differences in reactivity and controlled reaction conditions.

Proposed Synthetic Pathway

The synthesis is proposed as a two-stage process. The first stage involves securing the key intermediate, 2-(aminomethyl)morpholine. The second, and most critical stage, is the selective acetylation of the morpholine nitrogen using acetic anhydride.

Figure 1: Proposed two-stage synthetic route to the target compound.

Materials and Methods

Equipment

-

Round-bottom flasks (50 mL, 100 mL)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Dropping funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F254)

-

NMR spectrometer, Mass spectrometer (for characterization)

Reagents and Chemicals

| Reagent | CAS No. | Formula | MW ( g/mol ) | Supplier | Notes |

| 2-(Aminomethyl)morpholine | 3691-16-7 | C₅H₁₂N₂O | 116.16 | Various | Starting material. |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Sigma-Aldrich | Acetylating agent. Corrosive. |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Sigma-Aldrich | Base. Stench. |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous solvent. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Various | For aqueous workup. |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Various | Anhydrous, for drying. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Various | Eluent for chromatography. |

| Methanol | 67-56-1 | CH₄O | 32.04 | Various | Eluent for chromatography. |

Detailed Synthesis Protocol

Stage 1: Precursor Acquisition

The starting material, 2-(aminomethyl)morpholine, is a commercially available compound. If synthesis is required, it can be prepared using established methods for forming substituted morpholines, such as the cyclization of corresponding amino alcohols.[7][8][9]

Stage 2: Selective N-Acetylation of 2-(Aminomethyl)morpholine

This procedure is adapted from standard protocols for the chemoselective acylation of amines.[10] The key to selectivity is the slow addition of a stoichiometric amount of acetic anhydride at a reduced temperature to favor the reaction at the more nucleophilic secondary amine of the morpholine ring.

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(aminomethyl)morpholine (2.32 g, 20 mmol). Dissolve it in 40 mL of anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (3.04 g, 4.2 mL, 30 mmol, 1.5 eq) to the solution. Cool the flask to 0 °C using an ice-water bath.

-

Slow Addition of Acetylating Agent: In a separate dropping funnel, prepare a solution of acetic anhydride (2.04 g, 1.9 mL, 20 mmol, 1.0 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Causality Note: Slow addition of a single equivalent of the electrophile (acetic anhydride) at low temperature is crucial. It allows the more nucleophilic and sterically accessible secondary amine of the morpholine to react preferentially over the primary amine.[10]

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Ethyl Acetate with 1% TEA.

-

Workup:

-

Once the starting material is consumed, quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 20 mL portions of DCM.

-

Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product will likely be an oil. Purify the residue by silica gel column chromatography. Elute with a gradient of 2% to 10% methanol in ethyl acetate to isolate the pure product.

-

-

Characterization:

-

Collect the fractions containing the desired product (identified by TLC).

-

Combine and concentrate the pure fractions to yield (4-acetyl-2-morpholinyl)methanamine.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight is 158.20 g/mol for the molecular formula C₇H₁₄N₂O₂.[2][11]

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety and Handling Precautions

-

Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

-

Triethylamine (TEA): Flammable liquid with a strong, unpleasant odor. Avoid inhalation and contact with skin.

-

Always consult the Material Safety Data Sheet (MSDS) for each reagent before use.

References

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs: Miniperspective. Journal of Medicinal Chemistry, 57(15), 5845–5859. [Link]

-

Kumari, A., & Singh, R. K. (2020). Morpholine as a privileged scaffold in medicinal chemistry: A review on its synthetic routes and diverse biological applications. Bioorganic Chemistry, 96, 103578. [Link]

-

Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., Wu, L., & Eastgate, M. D. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

Basu, K., Das, P., & Mandal, S. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Ghosh, R., & Chakraborty, B. (2012). Chemoselective N-acylation of amines in water. Green Chemistry Letters and Reviews, 5(2), 217-223. [Link]

-

MySkinRecipes. This compound product page. [Link]

Sources

- 1. This compound | 182067-97-6 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1-(2-(AMINOMETHYL)MORPHOLINO)ETHAN-1-ONE - CAS:182067-97-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound [myskinrecipes.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Morpholine synthesis [organic-chemistry.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. labsolu.ca [labsolu.ca]

Application Note & Protocols: Strategic Use of 1-(2-(Aminomethyl)morpholino)ethanone in the Synthesis of Novel Kinase Inhibitors

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] This application note provides a comprehensive guide on the strategic utilization of the functionalized building block, 1-(2-(Aminomethyl)morpholino)ethanone , in the synthesis of kinase inhibitors, with a particular focus on the PI3K/mTOR signaling pathway. We will dissect the reagent's unique structural features, present a detailed, field-tested protocol for its incorporation into a pyrimidine-based kinase inhibitor scaffold, and discuss the mechanistic rationale behind the synthetic strategy. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their discovery programs.

Introduction: The Morpholine Advantage in Kinase Inhibition

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] Consequently, small molecule kinase inhibitors have become one of the most important classes of therapeutic agents.[4] The morpholine moiety is frequently incorporated into kinase inhibitor designs for several key reasons:

-

Improved Physicochemical Properties: The morpholine ring enhances aqueous solubility and metabolic stability, crucial attributes for oral bioavailability.[5] Its oxygen atom acts as a hydrogen bond acceptor, while the nitrogen's basicity (pKa) can be modulated to optimize compound properties for physiological conditions.[5][6][7]

-

Potent Target Engagement: The morpholine scaffold is not merely a passive solubilizing group. It often forms critical hydrogen bonds and van der Waals interactions within the ATP-binding pocket of kinases, contributing directly to inhibitor potency and selectivity.[3][7][8] This is particularly evident in inhibitors targeting the PI3K/Akt/mTOR pathway.[9][10][11]

-

Synthetic Versatility: As a readily accessible building block, the morpholine ring can be introduced through various synthetic methodologies.[1][2]

The reagent This compound offers a unique combination of functionalities: a reactive primary amine for covalent bond formation and an N-acetylated morpholine nitrogen. This N-acetylation renders the morpholine nitrogen non-basic and non-nucleophilic, effectively "protecting" it during coupling reactions and directing reactivity to the primary aminomethyl group. This built-in protection strategy streamlines synthesis by avoiding additional protection/deprotection steps.

Reagent Profile: this compound

A thorough understanding of the starting material is fundamental to any successful synthesis.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 182067-97-6 | [12][13][14] |

| Molecular Formula | C₇H₁₄N₂O₂ | [12][15] |

| Molecular Weight | 158.20 g/mol | [12][14][15] |

| Appearance | Liquid or Solid or Semi-solid | [12] |

| Purity | Typically ≥95% | [12][13][14] |

| Storage | Room temperature, inert atmosphere, keep in dark place | [12][13] |

Handling and Safety Information

This reagent should be handled in accordance with good laboratory practice.[16] Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[17][18]

| Hazard Class | Statement | Precautionary Codes |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Serious Eye Damage | H318: Causes serious eye damage | P280, P305+P351+P338, P310 |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |

Data synthesized from representative supplier safety data sheets.[12] Always consult the specific SDS for the lot in use.

Application in Kinase Inhibitor Synthesis: A Representative Protocol

We present a robust, representative protocol for the synthesis of a novel pyrimidine-based kinase inhibitor, modeled after established scaffolds known to inhibit the PI3K/mTOR pathway.[8][10][19] The core reaction is a nucleophilic aromatic substitution (SNAr) where the primary amine of This compound displaces a chlorine atom on a dichloropyrimidine core.

Synthetic Workflow Overview

Caption: General workflow for kinase inhibitor synthesis.

Protocol: Synthesis of a 4-((4-acetylmorpholin-2-yl)methylamino)-2-chloropyrimidine Analog

This protocol details the first key coupling step. The remaining chloro-substituent on the pyrimidine ring serves as a handle for further diversification, for instance, via a Suzuki coupling.[10]

Materials:

-

2,4-dichloropyrimidine

-

This compound (Title Reagent)

-

N,N-Diisopropylethylamine (DIPEA, Hünig's base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Equipment:

-

Round-bottom flask with stir bar

-

Septa and nitrogen/argon inlet

-

Syringes

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloropyrimidine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the initial exothermic reaction and improve regioselectivity for substitution at the more reactive C4 position of the pyrimidine.

-

Reagent Addition: In a separate vial, dissolve this compound (1.05 eq) and DIPEA (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled pyrimidine solution over 15-20 minutes. The slight excess of the amine ensures full consumption of the starting pyrimidine, and DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2,4-dichloropyrimidine is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. The bicarbonate wash removes any excess HCl and acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 80% Ethyl Acetate in Hexanes) to yield the desired product as a pure solid or oil.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expected Results & Data

| Parameter | Expected Outcome |

| Yield | 50-75% (typical for this type of SNAr) |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Expect characteristic peaks for pyrimidine protons, morpholine ring protons, acetyl methyl group, and the aminomethyl linker. |

| HRMS (ESI+) | Expect to find the [M+H]⁺ ion corresponding to the calculated exact mass of C₁₁H₁₅ClN₄O₂. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; impure reagents; moisture contamination. | Ensure anhydrous conditions; check reagent purity; extend reaction time; consider gentle heating (e.g., 40°C). |

| Di-substitution Product | Reaction temperature too high; prolonged reaction time. | Maintain 0°C during addition; monitor carefully and stop the reaction once the starting material is consumed. |

| Difficult Purification | Product co-elutes with impurities. | Optimize chromatography gradient; consider a different stationary phase (e.g., alumina) or solvent system. |

Biological Context: Targeting the PI3K/mTOR Pathway

The synthesized inhibitor scaffold is designed to target key kinases in the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[7] The morpholine moiety is known to form crucial interactions in the ATP-binding pocket of PI3K and mTOR kinases.[11][20][21][22]

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

By replacing a chlorine on the pyrimidine core with the aminomethyl-morpholine moiety, we introduce a group known to enhance binding affinity to PI3K and mTOR.[19][21] Further modification at the C2 position can be used to fine-tune selectivity and potency.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of kinase inhibitors. Its pre-acetylated morpholine nitrogen simplifies synthetic design by directing reactivity to the primary amine, while the core morpholine structure provides a well-established pharmacophore for improving drug-like properties and achieving potent target engagement. The detailed protocol and mechanistic insights provided herein offer a solid foundation for researchers to successfully employ this reagent in the development of next-generation targeted therapeutics.

References

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

- Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.

- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC - NIH.

- A Minireview on the Morpholine-Ring-Containing U.S.

- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC - NIH.

- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.

- Recent Syntheses of PI3K/Akt/mTOR Signaling P

- The Versatility of the Morpholine Scaffold: A Technical Guide to Structure-Activity Rel

- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.

- This compound | 182067-97-6. Sigma-Aldrich.

- Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. PubMed.

- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers.

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed.

- Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

- Chemical investigations to develop mTOR-selective inhibitors.

- This compound. CHIRALEN.

- 182067-97-6 this compound. AKSci.

- This compound. MySkinRecipes.

- SAFETY D

- SAFETY D

- Safety D

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 9. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | 182067-97-6 [sigmaaldrich.com]

- 13. chiralen.com [chiralen.com]

- 14. 182067-97-6 this compound AKSci 8675FY [aksci.com]

- 15. This compound [myskinrecipes.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. fishersci.com [fishersci.com]

- 18. biosynth.com [biosynth.com]

- 19. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Application Notes and Protocols: (4-acetyl-2-morpholinyl)methanamine in CNS Drug Discovery

I. Introduction: The Morpholine Scaffold in CNS Drug Development

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, particularly for agents targeting the CNS.[1][2] Its utility stems from a unique combination of physicochemical properties that favorably influence drug-like characteristics. The presence of both a weakly basic nitrogen and an oxygen atom imparts a balanced hydrophilic-lipophilic profile.[3][4] This balance is crucial for traversing the blood-brain barrier (BBB), a significant hurdle in the development of neurotherapeutics.[1][5] Furthermore, the morpholine moiety can enhance metabolic stability, improve aqueous solubility, and serve as a versatile anchor for pharmacophoric elements, thereby modulating the pharmacokinetic and pharmacodynamic (PK/PD) properties of a drug candidate.[1][4]

Compounds incorporating the morpholine structure have been investigated for a wide array of CNS disorders, including neurodegenerative diseases, mood disorders, and pain.[1][3] The introduction of an acetyl group and a methanamine substituent, as in the case of (4-acetyl-2-morpholinyl)methanamine, suggests a strategic chemical modification aimed at exploring novel interactions with CNS targets.

II. Postulated Mechanism of Action and Therapeutic Rationale

While the precise mechanism of (4-acetyl-2-morpholinyl)methanamine is uncharacterized, its structural features allow for informed hypotheses regarding its potential biological activity. The acetyl group on the morpholine nitrogen could influence the compound's polarity and hydrogen bonding capacity. The methanamine group at the 2-position introduces a primary amine, a common feature in many neurotransmitters and neuromodulators, suggesting potential interactions with receptors, ion channels, or transporters in the CNS.

A plausible hypothesis is that (4-acetyl-2-morpholinyl)methanamine could function as a modulator of neurotransmitter systems. The overall structure bears some resemblance to endogenous ligands, suggesting it might interact with receptors for dopamine, serotonin, or norepinephrine. Alternatively, the compound could exhibit inhibitory activity against key enzymes implicated in neurodegenerative processes, such as monoamine oxidase (MAO) or cholinesterases.[3]

III. Experimental Workflows for Characterization

The following sections outline key experimental protocols for the synthesis, purification, and biological evaluation of (4-acetyl-2-morpholinyl)methanamine.

A. Synthesis and Purification

The synthesis of (4-acetyl-2-morpholinyl)methanamine would likely involve a multi-step process, starting from commercially available morpholine derivatives. A generalized synthetic workflow is proposed below.

Diagram: Proposed Synthetic Workflow

Caption: A generalized workflow for the synthesis and characterization of (4-acetyl-2-morpholinyl)methanamine.

Protocol 1: Synthesis of (4-acetyl-2-morpholinyl)methanamine

-

Acetylation: To a solution of a suitable starting material, such as 2-(aminomethyl)morpholine, in an appropriate aprotic solvent (e.g., dichloromethane), add an acetylating agent (e.g., acetic anhydride or acetyl chloride) dropwise at 0°C.

-